(S)-Hydroxychloroquine

Description

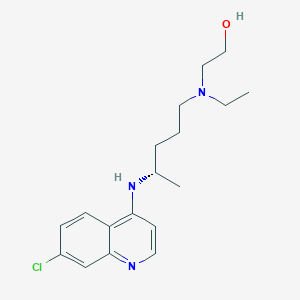

Structure

3D Structure

Properties

IUPAC Name |

2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSMGPRMXLTPCZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160181 | |

| Record name | Hydroxychloroquine, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137433-24-0 | |

| Record name | (S)-Hydroxychloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxychloroquine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxychloroquine, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCHLOROQUINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34U111Z6LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stereoselective Synthesis of the Hydroxychloroquine Side Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the stereoselective synthesis of the chiral side chain of hydroxychloroquine, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol. The stereochemistry of this side chain is critical to the pharmacological and toxicological profile of the drug. This document details established methodologies, with a primary focus on chiral resolution, and explores potential asymmetric synthetic strategies. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key reactions are provided. Visual representations of synthetic pathways and workflows are included to facilitate understanding.

Introduction

Hydroxychloroquine (HCQ) is a widely used medication for the treatment of malaria, rheumatoid arthritis, and lupus erythematosus. The molecule possesses a single stereocenter in its aliphatic side chain, specifically at the 4-position of the pentyl group. Consequently, HCQ exists as a pair of enantiomers, (R)- and (S)-hydroxychloroquine. Commercially available HCQ is typically a racemic mixture. However, studies have indicated that the enantiomers can exhibit different pharmacological activities and toxicological profiles.[1] This has spurred significant interest in the stereoselective synthesis of the individual enantiomers to enable further investigation and potentially develop enantiopure drug formulations.

This guide focuses on the synthesis of the key chiral intermediate, (R)- or (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol. The primary established method for obtaining the enantiomerically pure side chain is through the chiral resolution of a racemic mixture.

Synthesis of the Racemic Side Chain Precursor

The common precursor for both the racemic and stereoselective synthesis of the hydroxychloroquine side chain is 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one. This intermediate is typically synthesized via a nucleophilic substitution reaction between 5-chloro-2-pentanone and 2-(ethylamino)ethanol.

Synthesis of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one

A common route to this intermediate involves the reaction of 5-chloro-2-pentanone with 2-(ethylamino)ethanol.

Experimental Protocol: Synthesis of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one

-

Materials:

-

2-(Ethylamino)ethanol

-

5-Chloro-2-pentanone

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide

-

Chloroform

-

Water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a reaction flask, add 30 g of 2-(ethylamino)ethanol, 1.2 g of tetrabutylammonium bromide, 25 g of potassium hydroxide, 240 g of chloroform, and 120 g of water.

-

Control the temperature of the mixture at 20-30 °C.

-

Add 38 g of 5-chloro-2-pentanone dropwise to the reaction mixture.

-

After the addition is complete, stir the mixture for 3 hours.

-

Allow the layers to separate and discard the aqueous phase.

-

Dry the organic layer with 24 g of anhydrous sodium sulfate at 10-20 °C for 1 hour.

-

Filter the mixture to obtain the crude product in the organic phase.

-

-

Yield:

-

The molar yield is reported to be approximately 94.7% based on 5-chloro-2-pentanone.[2]

-

Reductive Amination to Racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol

The ketone intermediate undergoes reductive amination to yield the racemic side chain. This is a standard transformation in organic synthesis.

Stereoselective Synthesis via Chiral Resolution

The most extensively documented method for obtaining the enantiomers of the hydroxychloroquine side chain is through diastereomeric salt formation using a chiral resolving agent, followed by separation and liberation of the free amine. Mandelic acid is a commonly used resolving agent for this purpose.[1]

Chiral Resolution using Mandelic Acid

The racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol is treated with an enantiopure form of mandelic acid (either S-(+)-mandelic acid or R-(-)-mandelic acid) to form a pair of diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution and Liberation of Enantiopure Amines [1]

-

Materials:

-

Racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol

-

S-(+)-Mandelic acid

-

R-(-)-Mandelic acid

-

2-Propanol

-

1 M Sodium hydroxide (NaOH) solution

-

tert-Butyl methyl ether

-

-

Procedure for (S)-amine-(S)-mandelate salt:

-

Dissolve racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol in 2-propanol.

-

Add S-(+)-mandelic acid and recrystallize to obtain the (S)-amine-(S)-mandelate salt.

-

-

Procedure for (R)-amine-(R)-mandelate salt:

-

Follow the same procedure as above, using R-(-)-mandelic acid to obtain the (R)-amine-(R)-mandelate salt.

-

-

Procedure for Liberation of the (S)-amine:

-

Dissolve the (S)-amine-(S)-mandelate salt (7 g, 21.6 mmol) in tert-butyl methyl ether (50 mL) and cool to 0 °C.

-

Add 1 M NaOH solution dropwise to adjust the pH to 12.

-

Allow the mixture to warm to room temperature over 2 hours.

-

Separate the layers and extract the aqueous layer with tert-butyl methyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the (S)-amine.

-

-

Procedure for Liberation of the (R)-amine:

-

Follow the same procedure as for the (S)-amine, starting with the (R)-amine-(R)-mandelate salt.

-

Quantitative Data for Chiral Resolution

| Step | Reagents and Conditions | Yield | Reference |

| (S)-amine-(S)-mandelate formation | S-(+)-mandelic acid, 2-propanol, recrystallization | 52% | [1] |

| (R)-amine-(R)-mandelate formation | R-(-)-mandelic acid, 2-propanol, crystallization | 56% | [1] |

| Liberation of (S)- or (R)-amine | NaOH, tert-butyl methyl ether, 0 °C to r.t., 2 h | 63-83% | [1] |

Potential Asymmetric Synthetic Strategies

While chiral resolution is a well-established method, direct asymmetric synthesis from achiral starting materials is often more efficient and atom-economical. Although specific protocols for the hydroxychloroquine side chain are not widely published, several general strategies for the synthesis of chiral amino alcohols could be adapted.

Asymmetric Reductive Amination

This approach would involve the enantioselective reduction of an imine or enamine precursor. This could be achieved using a chiral catalyst, such as a chiral phosphine ligand in combination with a transition metal catalyst, or a chiral reducing agent.

Use of Chiral Auxiliaries

A chiral auxiliary could be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, such as an alkylation or a reduction. After the desired stereocenter is set, the auxiliary is removed. Common chiral auxiliaries include Evans oxazolidinones and SAMP/RAMP hydrazones.

Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation allows for the direct conversion of an alkene to a chiral amino alcohol. A suitable alkene precursor to the hydroxychloroquine side chain could potentially be a substrate for this reaction, although regioselectivity would need to be controlled.

Chemoenzymatic Synthesis

Enzymes can be highly effective catalysts for stereoselective transformations. A chemoenzymatic approach could involve the use of a lipase for the kinetic resolution of a racemic ester precursor of the side chain, or a transaminase for the asymmetric amination of a ketone.

Conclusion

The stereoselective synthesis of the hydroxychloroquine side chain is a critical aspect of research into the differential biological activities of its enantiomers. Currently, chiral resolution of the racemic amine precursor using mandelic acid is the most well-documented and established method, providing access to both the (R) and (S) enantiomers with good yields and high optical purity. While direct asymmetric synthetic methods are highly desirable for their potential efficiency, specific, optimized protocols for the hydroxychloroquine side chain are not yet widely available in the literature. The exploration and development of such methods, including asymmetric reductive amination, the use of chiral auxiliaries, and chemoenzymatic strategies, represent a promising area for future research in the synthesis of this important pharmaceutical.

References

Pharmacokinetic profile of (S)-Hydroxychloroquine versus (R)-Hydroxychloroquine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hydroxychloroquine (HCQ), a cornerstone in the management of autoimmune diseases and malaria, is administered as a racemic mixture of two enantiomers: (S)-Hydroxychloroquine and (R)-Hydroxychloroquine. While chemically similar, these stereoisomers exhibit distinct pharmacokinetic profiles, a critical consideration in optimizing therapeutic efficacy and minimizing toxicity. This technical guide provides a comprehensive overview of the pharmacokinetic differences between the (S) and (R) enantiomers of hydroxychloroquine, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Pharmacokinetic Parameters: A Tale of Two Enantiomers

The disposition of hydroxychloroquine in the human body is markedly stereoselective, with significant differences observed in the plasma concentrations, clearance, and elimination half-life of the (S) and (R) enantiomers.[1] Generally, the (R)-enantiomer exhibits higher plasma concentrations and a longer half-life, while the (S)-enantiomer is cleared more rapidly.[2][3]

Table 1: Comparative Pharmacokinetic Parameters of (S)- and (R)-Hydroxychloroquine in Humans

| Pharmacokinetic Parameter | This compound | (R)-Hydroxychloroquine | Reference(s) |

| Elimination Half-life (t½) | 19 ± 5 days | 22 ± 6 days | [2] |

| Renal Clearance (CLr) | 4.61 ± 4.01 L/h | 1.79 ± 1.30 L/h | [2] |

| Plasma Protein Binding | ~64% | ~37% | [2] |

| Contribution to Racemate AUC | 38 ± 3% | 62 ± 3% | [4] |

Data are presented as mean ± standard deviation where available.

The Metabolic Journey: Stereoselective Biotransformation

The metabolism of hydroxychloroquine is a key determinant of its enantioselective pharmacokinetics. The primary route of metabolism is N-dealkylation, catalyzed by cytochrome P450 (CYP) enzymes in the liver, leading to the formation of active metabolites, including desethylhydroxychloroquine (DHCQ) and desethylchloroquine (DCQ).[5][6] In vitro studies using human liver microsomes have identified CYP2C8, CYP2D6, and CYP3A4 as the principal enzymes involved in this process.[5][6]

The metabolic process is stereoselective, although the specifics can vary between in vitro and in vivo conditions. In vitro studies with rat liver microsomes suggest that (-)-(R)-HCQ is the preferred substrate for metabolism.[7] However, in humans, studies have shown that metabolites derived from the (+)-(S)-enantiomer constitute a larger proportion of the dose recovered in the urine, indicating a more pronounced metabolism and/or excretion of the (S)-enantiomer and its metabolites.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.abo.fi [research.abo.fi]

- 7. scielo.br [scielo.br]

- 8. Stereoselective determination of hydroxychloro-quine and its major metabolites in human urine by solid-phase microextraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of (S)-Hydroxychloroquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxychloroquine (HCQ), a cornerstone in the treatment of malaria and various autoimmune disorders, is a chiral molecule administered as a racemic mixture of its two enantiomers, (S)-Hydroxychloroquine and (R)-Hydroxychloroquine. Emerging research has unveiled significant enantioselective differences in their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the in vitro biological activity of the (S)-enantiomer of hydroxychloroquine, focusing on its antiviral, immunomodulatory, and metabolic properties. The information presented herein is intended to support further research and drug development efforts centered on this specific stereoisomer.

Quantitative Biological Activities

The in vitro biological activities of this compound ((S)-HCQ) have been quantified across various assays, revealing important differences compared to its (R)-enantiomer and the racemic mixture. The following tables summarize the key quantitative data available in the literature.

Antiviral Activity against SARS-CoV-2

| Parameter | (S)-HCQ | (R)-HCQ | Racemic HCQ | Cell Line | Reference(s) |

| IC50 (µM) | 1.444 | 2.445 | 1.752 | Vero E6 | |

| EC50 (µM) | - | 3.05 | - | Vero E6 | [1] |

| EC50 (µM) | 0.72 (for racemic) | - | 0.72 | Vero | [2] |

hERG Channel Inhibition

| Parameter | (S)-HCQ | (R)-HCQ | Racemic HCQ | Assay | Reference(s) |

| IC50 (µM) | > 20 | 15.7 | 12.8 | Patch Clamp |

Immunomodulatory Activity (Racemic HCQ)

| Parameter | IC50 (ng/mL) | Activity | Cell Type | Reference(s) |

| B Cell Proliferation | 1138 | Inhibition | Human PBMCs | [3] |

| TLR3-induced IL-6 release | 637.2 | Inhibition | Human PBMCs | [4] |

| TLR7-induced IFNα release | 145.1 | Inhibition | Human PBMCs | [4] |

| TLR9-induced IL-6 release | 696.4 | Inhibition | Human PBMCs | [4] |

Plasma Protein Binding

| Parameter | (S)-HCQ | (R)-HCQ | Protein Source | Reference(s) |

| % Bound | 64% | 37% | Human Plasma | |

| % Bound | 50% | 29% | Human Serum Albumin | |

| % Bound | 29% | 41% | α1-acid glycoprotein |

Mechanisms of Action

This compound, in line with the known mechanisms of racemic hydroxychloroquine, exerts its biological effects through several key pathways, primarily involving the modulation of intracellular compartments and signaling cascades.

Inhibition of Toll-Like Receptor Signaling

Hydroxychloroquine is known to inhibit endosomal Toll-like receptors (TLRs), such as TLR3, TLR7, TLR8, and TLR9, which are crucial for the recognition of viral nucleic acids and the subsequent initiation of an innate immune response. By accumulating in endosomes, HCQ increases the pH, thereby interfering with TLR activation and downstream signaling pathways that lead to the production of pro-inflammatory cytokines and interferons.

Autophagy Inhibition

Autophagy is a cellular process for the degradation and recycling of cellular components. This compound, as a weak base, accumulates in lysosomes, increasing their pH and inhibiting lysosomal enzymes. This disruption of lysosomal function blocks the final step of autophagy, the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes. This mechanism is implicated in its antiviral and anticancer activities.

Experimental Protocols

This section provides an overview of the methodologies used to assess the in vitro biological activity of this compound.

In Vitro Antiviral Activity Assay (SARS-CoV-2)

Objective: To determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of (S)-HCQ against SARS-CoV-2.

General Protocol:

-

Cell Culture: Vero E6 cells are seeded in 96-well plates and cultured until they form a confluent monolayer.

-

Compound Preparation: (S)-HCQ is serially diluted to various concentrations in culture medium.

-

Infection: Cells are pre-treated with the diluted compound for a specified time (e.g., 1-2 hours) before being infected with a known titer of SARS-CoV-2.

-

Incubation: The infected cells are incubated for a period of 24 to 72 hours.

-

Endpoint Measurement: The antiviral activity is assessed by measuring the viral cytopathic effect (CPE), quantifying viral RNA levels in the supernatant using RT-qPCR, or by immunostaining for viral antigens.

-

Data Analysis: The IC50 or EC50 value is calculated by plotting the percentage of inhibition against the drug concentration.

hERG Potassium Channel Patch-Clamp Assay

Objective: To determine the IC50 of (S)-HCQ for the inhibition of the hERG potassium channel, a key indicator of potential cardiotoxicity.

General Protocol:

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.

-

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using either manual or automated patch-clamp systems.

-

Recording Conditions: Cells are perfused with an extracellular solution, and the intracellular solution is delivered via the patch pipette. The membrane potential is held at a specific voltage (e.g., -80 mV).

-

Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents. This typically involves a depolarization step to activate the channels followed by a repolarization step to measure the tail current.

-

Compound Application: (S)-HCQ is applied at increasing concentrations to the perfusing solution.

-

Data Acquisition and Analysis: The peak tail current is measured at each concentration, and the percentage of inhibition is calculated relative to the control (vehicle) current. The IC50 is determined by fitting the concentration-response data to a suitable equation.

In Vitro Autophagy Assay (Western Blot for LC3-II and p62)

Objective: To assess the effect of (S)-HCQ on autophagic flux by measuring the levels of key autophagy markers, LC3-II and p62.

General Protocol:

-

Cell Culture and Treatment: A suitable cell line is cultured and treated with various concentrations of (S)-HCQ for a specified duration.

-

Cell Lysis: The cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for LC3B and p62/SQSTM1, followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., HRP). A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. An accumulation of LC3-II and p62 is indicative of autophagy inhibition.

Toll-Like Receptor Activation Assay

Objective: To evaluate the inhibitory effect of (S)-HCQ on TLR-mediated cytokine production.

General Protocol:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.

-

Cell Culture and Treatment: PBMCs are cultured in the presence of various concentrations of (S)-HCQ.

-

TLR Stimulation: The cells are stimulated with specific TLR ligands (e.g., R848 for TLR7/8, CpG DNA for TLR9) to induce cytokine production.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours).

-

Cytokine Measurement: The concentration of cytokines (e.g., IL-6, TNF-α, IFN-α) in the cell culture supernatant is measured using ELISA or a multiplex cytokine assay.

-

Data Analysis: The percentage of inhibition of cytokine production is calculated for each concentration of (S)-HCQ, and the IC50 is determined.

Conclusion

The in vitro data for this compound highlight its distinct biological profile compared to its (R)-enantiomer. Notably, its enhanced antiviral activity against SARS-CoV-2 and potentially safer cardiovascular profile, as suggested by a higher hERG IC50 value, make it a compelling candidate for further investigation. The mechanisms of action, primarily through the inhibition of autophagy and Toll-like receptor signaling, provide a rationale for its therapeutic potential in various diseases. The experimental protocols outlined in this guide offer a foundation for researchers to further explore and validate the in vitro activities of this compound. Continued research focusing on the enantiomer-specific effects of hydroxychloroquine is crucial for optimizing its therapeutic applications and minimizing adverse effects.

References

- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Antiviral Activity and Projection of Optimized Dosing Design of Hydroxychloroquine for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunosuppression by hydroxychloroquine: mechanistic proof in in vitro experiments but limited systemic activity in a randomized placebo-controlled clinical pharmacology study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Stereochemical Nuances of a Well-Known Drug: A Technical Guide to the Discovery and Initial Characterization of Hydroxychloroquine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxychloroquine (HCQ), a cornerstone in the treatment of malaria and various autoimmune diseases, is clinically administered as a racemic mixture of its two enantiomers: (R)- and (S)-hydroxychloroquine. Emerging research has unveiled significant stereoselectivity in the pharmacological and toxicological profiles of these enantiomers, sparking a critical re-evaluation of the racemate's therapeutic application. This technical guide provides a comprehensive overview of the discovery, chiral separation, and initial characterization of hydroxychloroquine's stereoisomers. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies necessary to explore the distinct properties of each enantiomer, paving the way for the potential development of enantiopure HCQ formulations with improved therapeutic indices.

Introduction: The Significance of Chirality in Hydroxychloroquine

Hydroxychloroquine possesses a single chiral center, giving rise to two non-superimposable mirror-image isomers, the (R)- and (S)-enantiomers.[1] For decades, the racemic mixture has been the standard formulation. However, the U.S. Food and Drug Administration (FDA) encourages the development of single enantiomers as drugs, acknowledging that stereoisomers can exhibit divergent therapeutic activities and side-effect profiles.[2] In the case of hydroxychloroquine, studies have demonstrated that chirality can influence its pharmacokinetic and pharmacodynamic properties.[3] This has led to a growing interest in isolating and characterizing the individual enantiomers to determine if one offers a better efficacy and safety profile over the racemate.

Enantioselective Separation: Methodologies and Protocols

The separation of hydroxychloroquine enantiomers is a critical step in their individual characterization. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), has proven to be the most effective technique.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for the analytical and preparative separation of HCQ enantiomers. The following protocol is a composite of methodologies described in the literature.[1][4][5]

Objective: To achieve baseline separation and quantification of (R)- and this compound.

Instrumentation:

-

Shimadzu LC-20AD HPLC system or equivalent

-

UV Detector

Chromatographic Conditions:

-

Column: Chiralpak AD-H (4.6 mm × 150 mm, 5 μm particle size) or CHIRALPAK AY-H.[4][5]

-

Mobile Phase: A mixture of n-hexane and isopropanol (93:7, v/v) with 0.5% diethylamine (DEA) added to the hexane, or n-hexane/isopropanol/diethylamine (85:15:0.1, v/v/v).[4][5]

Sample Preparation:

-

Dissolve racemic hydroxychloroquine sulfate in water and basify with diethylamine.

-

Extract the free base into an organic solvent such as dichloromethane.

-

Dry the organic layer over magnesium sulfate and concentrate in vacuo to yield the free base as an oil.

-

Dissolve the resulting free base in the mobile phase for injection.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Monitor the elution of the enantiomers at the specified wavelength.

-

Collect the fractions corresponding to each enantiomeric peak for further analysis.

Experimental Protocol: Preparative Supercritical Fluid Chromatography (SFC)

For larger-scale separation to obtain gram quantities of pure enantiomers, preparative SFC is a robust and scalable alternative.[6]

Objective: To separate multigram quantities of hydroxychloroquine enantiomers with high enantiomeric excess.

Instrumentation:

-

Preparative SFC system

Chromatographic Conditions:

-

Column: Enantiocel C2-5 (3 x 25 cm) cellulose-derivatized column.[6]

-

Mobile Phase: 40% methanol with 0.1% DEA in CO₂.[6]

-

Flow Rate: 80 mL/min.[6]

-

Detection Wavelength: 220 nm.[6]

Sample Preparation:

-

Dissolve hydroxychloroquine sulfate in water and diethylamine.

-

Perform a liquid-liquid extraction with dichloromethane.

-

Dry the combined organic layers and concentrate to obtain the free base.[6]

Procedure:

-

Equilibrate the column with the mobile phase.

-

Perform stacked injections of the sample solution.

-

Collect the eluting fractions corresponding to each enantiomer.

-

The enantiomeric excess of the collected fractions can be determined by analytical chiral SFC.

Physicochemical and Pharmacological Characterization

Once separated, the individual enantiomers of hydroxychloroquine exhibit distinct physicochemical and pharmacological properties.

Physicochemical Properties

The primary distinguishing physicochemical property of enantiomers is their interaction with plane-polarized light, known as optical rotation.

| Property | (R)-Hydroxychloroquine | This compound | Racemic Hydroxychloroquine | Reference(s) |

| Specific Rotation | -107.8° | +95.6° | Not Applicable | [7] |

| Molecular Weight | 335.9 g/mol | 335.9 g/mol | 335.9 g/mol | [8] |

| Enantiomeric Excess (Post-Separation) | >99% | >99% | Not Applicable | [6] |

Table 1: Physicochemical properties of hydroxychloroquine enantiomers.

Pharmacological and Toxicological Profiles

The biological activities of the HCQ enantiomers have been a subject of intense investigation, particularly spurred by the exploration of HCQ as a potential treatment for COVID-19. The findings, however, have been conflicting across different studies, underscoring the complexity of stereoselective pharmacology.

| Parameter | (R)-Hydroxychloroquine | This compound | Key Findings | Reference(s) |

| In Vitro Anti-SARS-CoV-2 Activity (EC₅₀) | 3.05 µM | 5.38 µM | (R)-HCQ showed higher antiviral activity. | [9][10] |

| In Vitro Anti-SARS-CoV-2 Activity (IC₅₀) | 2.445 µM | 1.444 µM | (S)-HCQ was found to be 60% more active. | [5][11] |

| In Vivo Acute Toxicity (Mice) | Lower Toxicity | Higher Toxicity | (R)-HCQ demonstrated lower toxicity in vivo. | [9] |

| hERG Channel Inhibition (IC₅₀) | More Potent Inhibition | > 20 µM (Less Active) | (S)-HCQ showed a better cardiac safety profile. | [5][10] |

| Effect on Ca²⁺ Oscillations in Cardiomyocytes (IC₅₀) | More Potent Effect | Less Potent Effect | (R)-HCQ has a greater effect on cardiac muscle Ca²⁺ handling. | [12] |

| Binding to ACE2 Receptor | Slightly Higher Affinity | Slightly Lower Affinity | In silico modeling showed (R)-HCQ with a slightly higher affinity. | [13] |

| Binding to ACE2 Receptor | Lower Affinity | Higher Affinity | Cell membrane chromatography indicated a higher affinity for (S)-HCQ. | [3] |

| Pharmacokinetics in Humans | Higher Blood Concentrations | Lower Blood Concentrations | The pharmacokinetics are enantioselective. | [14] |

Table 2: Comparative pharmacological and toxicological data for hydroxychloroquine enantiomers. Note the conflicting findings across different studies.

Putative Mechanisms of Stereoselective Action

The exact mechanisms underlying the differential effects of the HCQ enantiomers are still under investigation. As weak bases, both enantiomers can accumulate in acidic organelles like endosomes and lysosomes, increasing their pH.[9] This can interfere with viral entry and replication.

The observed stereoselectivity may arise from differential interactions with biological macromolecules, such as viral proteins or host cell receptors. For instance, conflicting reports exist regarding the binding affinity of the enantiomers to the Angiotensin-Converting Enzyme 2 (ACE2) receptor, a key entry point for SARS-CoV-2.[13] Additionally, differences in their inhibition of the hERG potassium channel are thought to contribute to their varied cardiotoxicity profiles.[5]

Conclusion and Future Directions

The discovery and initial characterization of hydroxychloroquine enantiomers have revealed significant differences in their pharmacological and toxicological profiles. While the administration of racemic HCQ has a long history of therapeutic success, the conflicting data on the individual enantiomers highlight the need for further rigorous investigation. The development of robust and scalable chiral separation methods is paramount to facilitating these studies.

Future research should focus on:

-

Conducting comprehensive preclinical and clinical trials with enantiopure formulations to definitively establish their respective efficacy and safety profiles.

-

Elucidating the precise molecular mechanisms responsible for the observed stereoselectivity.

-

Investigating the potential for synergistic or antagonistic interactions between the enantiomers in the racemic mixture.

A deeper understanding of the distinct properties of (R)- and this compound will be instrumental in optimizing its therapeutic use and potentially leading to the development of a new generation of safer and more effective drugs.

References

- 1. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Hydroxychloroquine | C18H26ClN3O | CID 3652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scienceopen.com [scienceopen.com]

- 12. Dissimilar effects of stereoisomers and racemic hydroxychloroquine on Ca2+ oscillations in human induced pluripotent stem cell‐derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pharmacokinetics and pharmacodynamics of hydroxychloroquine enantiomers in patients with rheumatoid arthritis receiving multiple doses of racemate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of (S)-Hydroxychloroquine on Lysosomal pH and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Hydroxychloroquine (HCQ), an enantiomer of the widely used antimalarial and immunomodulatory drug hydroxychloroquine, exerts profound effects on lysosomal function, primarily through its ability to alter the acidic pH of this critical organelle. As a weak base, (S)-HCQ accumulates within the acidic environment of the lysosome, leading to a cascade of events that include pH neutralization, inhibition of lysosomal enzymes, and disruption of autophagic flux. This technical guide provides an in-depth analysis of the mechanisms by which (S)-HCQ modulates lysosomal pH and function, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying cellular pathways and workflows.

Introduction

The lysosome is a key cellular organelle responsible for the degradation of macromolecules, cellular debris, and pathogens through the action of a host of acid-dependent hydrolases. Maintaining a low internal pH, typically between 4.5 and 5.0, is crucial for the optimal activity of these enzymes and for the fusion of lysosomes with other cellular vesicles, such as autophagosomes and endosomes. This compound's lysosomotropic nature, characterized by its propensity to accumulate in acidic organelles, makes it a potent modulator of lysosomal physiology. Understanding the precise quantitative effects of (S)-HCQ on lysosomal pH and the subsequent functional consequences is paramount for its therapeutic application and for the development of novel drugs targeting lysosomal pathways.

Effect of this compound on Lysosomal pH

This compound, being a diprotic weak base, readily crosses cellular membranes in its unprotonated form. Upon entering the acidic lumen of the lysosome, it becomes protonated, which traps it within the organelle. This accumulation of a basic compound leads to a dose-dependent increase in the lysosomal pH.

Quantitative Data on Lysosomal pH Alteration

The following table summarizes the observed changes in lysosomal pH in response to treatment with hydroxychloroquine.

| Concentration of HCQ | Cell Type | Duration of Treatment | Resulting Lysosomal pH | Fold Change/Comment |

| 100 µM | Mouse Peritoneal Macrophages | 20 minutes | > 6.0 (from ~4.7) | Model-predicted data[1] |

| 10 µM | Human Breast Cancer Cells | 24 hours | Not specified | Resulted in a 1.59- to 14.93-fold increase in lysosome-positive area per nucleus[2][3] |

Impact of this compound on Lysosomal Function

The elevation of lysosomal pH by (S)-HCQ has significant downstream consequences for various lysosomal functions, including enzyme activity, membrane integrity, and the process of autophagy.

Inhibition of Lysosomal Enzymes

Many lysosomal hydrolases have acidic pH optima and, therefore, their enzymatic activity is significantly reduced in the neutralized environment created by HCQ accumulation.

The table below presents data on the inhibition of specific lysosomal enzymes by hydroxychloroquine and the related compound, chloroquine.

| Drug | Concentration | Enzyme | % Inhibition / Activity Change | Cell Type / Condition |

| Chloroquine | 15 mM | α-Fucosidase | Reduced to 20-30% of initial value | In vitro |

| Chloroquine | 15 mM | β-Hexosaminidase | Reduced to 20-30% of initial value | In vitro |

| Chloroquine | 15 mM | Acid Phosphatase | Reduced to 20-30% of initial value | In vitro |

| Hydroxychloroquine | 50 µM | Cathepsin L | Significant inhibition of protease activity | In vitro |

| HCQ/Lip-TR | Not specified | ACP2/Acid Phosphatase | Greater inhibition at pH 6.5 vs 7.4 | B16F10 cells[4][5] |

Note: Data for chloroquine is included due to its structural and functional similarity to hydroxychloroquine.

Lysosomal Membrane Permeabilization (LMP)

At higher concentrations, the accumulation of HCQ within lysosomes can lead to osmotic swelling and destabilization of the lysosomal membrane, a phenomenon known as lysosomal membrane permeabilization (LMP). This can result in the leakage of lysosomal contents, including cathepsins, into the cytoplasm, which can trigger cell death pathways.

Inhibition of Autophagy

Autophagy is a cellular recycling process that culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the engulfed material is degraded. By raising the lysosomal pH, (S)-HCQ inhibits the fusion of autophagosomes with lysosomes and impairs the degradative capacity of the autolysosome. This leads to an accumulation of autophagosomes, a hallmark of autophagy inhibition.

Experimental Protocols

Measurement of Lysosomal pH

This ratiometric fluorescent probe can be used to measure lysosomal pH.

-

Cell Preparation: Seed cells in a 96-well plate or on coverslips.

-

Probe Loading: Incubate cells with 5 µM LysoSensor™ Yellow/Blue in Hank's Balanced Salt Solution (HBSS) for 5 minutes.

-

Washing: Wash the cells with fresh HBSS.

-

Fluorescence Measurement: Measure fluorescence intensities at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 520 nm) using a plate reader or fluorescence microscope.

-

Calibration Curve: To obtain a standard curve, treat cells with a series of buffers of known pH containing ionophores like nigericin and monensin to equilibrate the lysosomal and extracellular pH. Plot the ratio of the fluorescence intensities against the pH values.

-

Data Analysis: Calculate the fluorescence intensity ratio from the experimental cells and determine the lysosomal pH by interpolating from the standard curve.

This method relies on the pH-sensitive fluorescence of FITC.

-

Cell Loading: Incubate cells with FITC-dextran (e.g., 1 mg/mL) for 1-2 hours to allow for endocytosis and accumulation in lysosomes.

-

Chase Period: Wash the cells and incubate in fresh medium for at least 1 hour to chase the probe to the lysosomes.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer with two emission filters (e.g., 530/30 nm and 585/42 nm) following excitation with a 488 nm laser.

-

Calibration: Generate a standard curve by resuspending loaded cells in buffers of varying pH containing nigericin.

-

pH Determination: The ratio of the fluorescence intensities from the two emission channels is used to determine the lysosomal pH from the calibration curve.

Assessment of Lysosomal Membrane Permeabilization (LMP)

-

Cell Culture: Culture cells that endogenously express or are transfected with a fluorescently tagged Galectin-3 (e.g., mCherry-Galectin-3).

-

Treatment: Treat cells with this compound at the desired concentrations and time points.

-

Fixation and Staining: Fix the cells and counterstain the nuclei with DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Quantification: Quantify the number of Galectin-3 puncta per cell. An increase in the number of puncta indicates LMP, as Galectin-3 is recruited to damaged lysosomes.[6]

Quantification of Autophagic Flux

-

Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor like Bafilomycin A1 or chloroquine itself (at a concentration that completely blocks lysosomal degradation) for a defined period.

-

Cell Lysis: Harvest and lyse the cells.

-

Western Blot: Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).

-

Analysis: The amount of LC3-II (the lipidated form of LC3) will accumulate in the presence of the lysosomal inhibitor. Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the inhibitor. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher autophagic flux.

This assay utilizes a tandem fluorescently tagged LC3 protein. GFP fluorescence is quenched in the acidic environment of the lysosome, while mCherry fluorescence is stable.

-

Cell Transfection/Transduction: Use cells stably expressing the mCherry-GFP-LC3 construct.

-

Treatment: Treat cells with this compound.

-

Imaging or Flow Cytometry:

-

Imaging: Observe the cells under a fluorescence microscope. Autophagosomes will appear yellow (co-localization of GFP and mCherry), while autolysosomes will appear red (only mCherry fluorescence). An accumulation of yellow puncta indicates a block in autophagic flux.

-

Flow Cytometry: Analyze the cells by flow cytometry to quantify the ratio of mCherry to GFP fluorescence. An increase in this ratio indicates an increase in autophagic flux (more autophagosomes are fusing with lysosomes). Conversely, a block in fusion would result in a lower mCherry/GFP ratio.[7][8][9][10]

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of HCQ-induced Lysosomal Dysfunction and Autophagy Inhibition

Caption: (S)-HCQ's mechanism of action on the lysosome.

Experimental Workflow for Quantifying Autophagic Flux using mCherry-GFP-LC3

Caption: Workflow for measuring autophagic flux.

Conclusion

This compound significantly impacts lysosomal physiology by elevating intra-lysosomal pH. This primary effect leads to a cascade of functional consequences, including the inhibition of acid-dependent lysosomal enzymes, potential disruption of lysosomal membrane integrity, and a potent blockade of the autophagic pathway. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers investigating the multifaceted roles of (S)-HCQ and for the development of novel therapeutic strategies that target the lysosome. Further research is warranted to delineate the precise dose-dependent effects of the (S)-enantiomer on a wider range of lysosomal enzymes and in various cell types to fully elucidate its therapeutic potential and toxicological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Significantly enhanced tumor cellular and lysosomal hydroxychloroquine delivery by smart liposomes for optimal autophagy inhibition and improved antitumor efficiency with liposomal doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Galectin-3 coordinates a cellular system for lysosomal repair and removal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

- 10. bio-techne.com [bio-techne.com]

Preliminary Toxicity Screening of (S)-Hydroxychloroquine: A Technical Guide

Disclaimer: The following information is based on studies conducted on racemic hydroxychloroquine or where the specific enantiomer was not specified. Data directly pertaining to the isolated (S)-Hydroxychloroquine enantiomer is limited in publicly available literature. The metabolism of hydroxychloroquine has been shown to be stereoselective, which may result in different toxicological profiles for each enantiomer. Therefore, the data presented herein should be interpreted with caution as it may not be fully representative of the toxicity of pure this compound.

Introduction

This technical guide provides a comprehensive overview of the preliminary toxicity screening of Hydroxychloroquine (HCQ), with a focus on the methodologies and data relevant to researchers, scientists, and drug development professionals. While the primary focus is on this compound, the available scientific literature predominantly addresses the racemic mixture. This document summarizes key findings on cytotoxicity, genotoxicity, and in vivo toxicity, and provides detailed experimental protocols and visual representations of relevant biological pathways.

Cytotoxicity Assessment

In vitro cytotoxicity studies are fundamental in preliminary toxicity screening to determine a compound's potential to cause cell damage or death. For hydroxychloroquine, various cell lines have been utilized to establish its cytotoxic profile, often reported as the half-maximal cytotoxic concentration (CC50).

Quantitative Cytotoxicity Data

The following table summarizes the CC50 values of hydroxychloroquine in different cell lines at various time points. It is important to note that these values can vary depending on the specific experimental conditions.

| Cell Line | Tissue of Origin | Time Point (hours) | CC50 (µM) |

| H9C2 | Rat Myocardium | 48 | 29.55 |

| H9C2 | Rat Myocardium | 72 | 15.26 |

| HEK293 | Human Embryonic Kidney | 72 | 15.26 |

| IEC-6 | Rat Intestinal Epithelium | 72 | 20.31 |

| Hep3B | Human Hepatocellular Carcinoma | - | - |

| Vero | Monkey Kidney | 72 | 56.19 |

| ARPE-19 | Human Retinal Pigment Epithelium | 72 | 72.87 |

| TK6 | Human Lymphoblastoid | - | - |

Data sourced from multiple studies on racemic hydroxychloroquine.[1][2]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compound (this compound)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated cells as a negative control.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the CC50 value.

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Genotoxicity Assessment

Genotoxicity assays are employed to detect direct or indirect DNA damage caused by a chemical, which can lead to mutations and potentially cancer.

Summary of Genotoxicity Findings for Hydroxychloroquine

Studies on racemic hydroxychloroquine have indicated potential genotoxic effects.

| Assay | System | Finding |

| Ames Test | Salmonella typhimurium | Weakly mutagenic in some strains |

| Chromosomal Aberration | Human peripheral blood cells | Increased chromosomal aberrations (breaks, dicentrics) |

| Micronucleus Assay | Human lymphoblastoid TK6 cells | Weak induction of micronuclei after 24h treatment |

| DNA Fragmentation | Human peripheral blood cells | Increased DNA fragmentation observed |

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test measures the ability of a substance to cause mutations that result in a reversion to the prototrophic state, allowing the bacteria to grow on a histidine-deficient medium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

Minimal glucose agar plates

-

Top agar

-

Histidine/Biotin solution

-

Test compound (this compound)

-

S9 fraction (for metabolic activation)

-

Positive and negative controls

Procedure:

-

Preparation: Prepare dilutions of the test compound.

-

Plate Incorporation Method: a. To molten top agar, add the bacterial tester strain, the test compound dilution (or control), and either S9 mix or a buffer. b. Pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Experimental Protocol: In Vivo Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.

Principle: When a bone marrow erythroblast develops into a polychromatic erythrocyte (PCE), the main nucleus is expelled. Any micronuclei formed from chromosome fragments or whole chromosomes lagging during cell division remain in the cytoplasm. An increase in the frequency of micronucleated PCEs in treated animals indicates genotoxicity.

Materials:

-

Rodents (mice or rats)

-

Test compound (this compound)

-

Fetal bovine serum

-

Microscope slides

-

Stains (e.g., Giemsa, Acridine Orange)

-

Microscope

Procedure:

-

Dosing: Administer the test compound to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels. Include vehicle and positive control groups.

-

Sample Collection: At appropriate time points (e.g., 24 and 48 hours after the last dose), collect bone marrow or peripheral blood.

-

Slide Preparation: Prepare smears of the collected cells on microscope slides.

-

Staining: Stain the slides to differentiate between PCEs and normochromatic erythrocytes (NCEs) and to visualize micronuclei.

-

Scoring: Under a microscope, score a predetermined number of PCEs (e.g., 2000 per animal) for the presence of micronuclei.

-

Data Analysis: Compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group. A statistically significant, dose-related increase indicates a positive result.

In Vivo Toxicity

In vivo studies provide insights into the systemic toxicity of a compound. Studies in rats have revealed various effects of hydroxychloroquine on different organs.

Summary of In Vivo Findings in Rats

| Parameter | Observation |

| Hematology | Significantly lowered values of erythrocytes, hemoglobin, hematocrit, platelets, leucocytes, and lymphocytes. |

| Biochemistry | Significantly increased values of AST, ALT, amylase, alkaline phosphatase, lactate dehydrogenase, cholesterol, and chlorine ions. |

| Histopathology | Kidney: Glomerular fragmentation, renal tubule degeneration, and interstitial edema. Heart: Myofiber necrosis and disorganization. Testis: Spermatocyte degeneration and interstitial edema. Spleen: Decrease in the number and size of white pulp follicles. Liver: Kupffer cell hyperplasia and occasional hepatocyte dysplasia. |

These findings are from studies using racemic hydroxychloroquine.

Acute Toxicity

Mechanisms of Toxicity and Signaling Pathways

Hydroxychloroquine is known to be a lysosomotropic agent, meaning it accumulates in lysosomes, leading to a cascade of cellular effects.

Lysosomal-Autophagy Pathway Disruption

HCQ, being a weak base, becomes protonated and trapped within the acidic environment of lysosomes. This leads to an increase in lysosomal pH, which in turn inhibits the activity of lysosomal enzymes and disrupts the fusion of autophagosomes with lysosomes. This blockage of the autophagy flux can lead to the accumulation of cellular waste and contribute to cytotoxicity.

Caption: Disruption of the lysosomal-autophagy pathway by this compound.

Induction of Apoptosis

Hydroxychloroquine can induce apoptosis (programmed cell death) through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspases.

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Conclusion

The preliminary toxicity screening of racemic hydroxychloroquine reveals dose- and time-dependent cytotoxicity in various cell lines, weak genotoxic potential, and observable in vivo toxicity in rodents, particularly affecting the hematopoietic system, liver, kidney, heart, and testes. The primary mechanisms of toxicity appear to be the disruption of the lysosomal-autophagy pathway and the induction of apoptosis.

A significant knowledge gap exists regarding the specific toxicity of the (S)-enantiomer of hydroxychloroquine. Given the stereoselective metabolism of the drug, it is plausible that the enantiomers exhibit different toxicological profiles. Therefore, future research should focus on elucidating the specific toxicity of this compound to provide a more accurate risk assessment for its development and use. The experimental protocols and data presented in this guide serve as a foundational resource for such investigations.

References

Stereospecific Binding of (S)-Hydroxychloroquine to Target Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxychloroquine (HCQ), a cornerstone in the treatment of autoimmune diseases and malaria, is a chiral molecule administered as a racemic mixture of its two enantiomers: (S)-Hydroxychloroquine and (R)-Hydroxychloroquine. While clinically used as a 1:1 mixture, emerging evidence underscores the significance of stereochemistry in the pharmacological profile of HCQ. The two enantiomers exhibit distinct pharmacokinetic and pharmacodynamic properties, including differences in binding affinity to target proteins, which can have profound implications for therapeutic efficacy and adverse effect profiles.[1] This technical guide provides a comprehensive overview of the stereospecific binding of this compound to its key protein targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and signaling pathways.

Core Concepts: Stereoselectivity in Drug Action

Chiral drugs, like hydroxychloroquine, can exhibit stereoselectivity in their interactions with biological systems. This is because enzymes, receptors, and other protein targets are themselves chiral, creating a diastereomeric interaction with the drug enantiomers that can differ in energy and geometry. This can lead to one enantiomer having a higher binding affinity, greater activity, or a different metabolic fate than the other. Understanding these differences is crucial for the rational design of more effective and safer therapeutics.

Quantitative Analysis of Stereospecific Binding

The binding affinities of the (S) and (R) enantiomers of hydroxychloroquine to various target proteins have been quantified using a range of experimental techniques. The following tables summarize the available quantitative data, including dissociation constants (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50).

Table 1: Binding Affinities of Hydroxychloroquine Enantiomers to Viral-Related Targets

| Target Protein | Enantiomer | Binding Affinity (Kd/IC50/Ki) | Experimental Method | Reference |

| SARS-CoV-2 (in Vero E6 cells) | (S)-HCQ | IC50: 1.444 µM | In vitro antiviral activity assay | [1][2] |

| (R)-HCQ | IC50: 2.445 µM | In vitro antiviral activity assay | [1][2] | |

| SARS-CoV-2 Main Protease (Mpro) | (S)-HCQ | Ki: 0.30 µM | Enzymatic inhibition assay | [1] |

| (R)-HCQ | Ki: 0.40 µM | Enzymatic inhibition assay | [1] | |

| Angiotensin-Converting Enzyme 2 (ACE2) | (S)-HCQ | Kd: 1.08 ± 0.03 x 10⁻⁶ mol L⁻¹ | Cell Membrane Chromatography | [3] |

| (R)-HCQ | Kd: 1.56 ± 0.11 x 10⁻⁶ mol L⁻¹ | Cell Membrane Chromatography | [3] |

Table 2: Inhibition of Cardiac Ion Channels by Hydroxychloroquine Enantiomers

| Target Ion Channel | Enantiomer | Inhibitory Concentration (IC50) | Experimental Method | Reference |

| hERG Potassium Channel | (S)-HCQ | > 20 µM | Patch-clamp electrophysiology | [1][2] |

| (R)-HCQ | 15.7 µM | Patch-clamp electrophysiology | [1] | |

| Kir2.1 Potassium Channel | (S)-HCQ | 2-4 fold less potent than (R)-HCQ | Patch-clamp electrophysiology | [4] |

| (R)-HCQ | More potent than (S)-HCQ | Patch-clamp electrophysiology | [4] |

Table 3: Plasma Protein Binding of Hydroxychloroquine Enantiomers

| Plasma Protein | Enantiomer | Percent Bound | Experimental Method | Reference |

| Total Plasma Proteins | (S)-HCQ | 64% | In vitro binding assay | [5] |

| (R)-HCQ | 37% | In vitro binding assay | [5] | |

| Human Serum Albumin (HSA) | (S)-HCQ | 50% | In vitro binding assay | [5] |

| (R)-HCQ | 29% | In vitro binding assay | [5] | |

| Alpha 1-acid glycoprotein (AAG) | (S)-HCQ | 29% | In vitro binding assay | [5] |

| (R)-HCQ | 41% | In vitro binding assay | [5] |

Key Target Proteins and Signaling Pathways

Toll-like Receptors (TLR7 and TLR9)

Hydroxychloroquine is a known inhibitor of endosomal Toll-like receptors 7 and 9 (TLR7 and TLR9), which are key sensors of viral nucleic acids in the innate immune system.[1][6] Inhibition of these receptors is thought to be a primary mechanism of action of HCQ in autoimmune diseases like systemic lupus erythematosus (SLE). HCQ is believed to exert its effect by increasing the pH of endosomes, thereby preventing the proteolytic cleavage and activation of TLR7 and TLR9, and by directly binding to nucleic acids, which blocks their interaction with the receptors.[7][8][9] While it is established that both enantiomers inhibit TLR7/9 signaling, specific quantitative data on the stereoselective inhibition is not yet available in the public domain.[1][6]

Angiotensin-Converting Enzyme 2 (ACE2)

ACE2 is the primary receptor for SARS-CoV-2 entry into host cells. In silico and in vitro studies have investigated the binding of HCQ enantiomers to ACE2. Cell membrane chromatography data suggests that (S)-HCQ has a slightly stronger binding affinity for ACE2 compared to (R)-HCQ.[3] The proposed mechanism involves the binding of HCQ to residues at the interface of the two ACE2 domains, which may interfere with the binding of the viral spike protein.[10][11]

Experimental Protocols

A variety of sophisticated experimental techniques are employed to determine the stereospecific binding and functional effects of drug enantiomers. Below are detailed methodologies for key experiments cited in this guide.

Chiral Separation of Hydroxychloroquine Enantiomers

Objective: To separate the (S) and (R) enantiomers of hydroxychloroquine from a racemic mixture for subsequent binding and activity assays.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC) [1]

-

Instrumentation: A Shimadzu LC-20AD HPLC system or equivalent equipped with a chiral column (e.g., CHIRALPAK AY-H).

-

Mobile Phase: An isocratic mixture of n-hexane, isopropanol, and diethylamine (e.g., 85:15:0.1 v/v/v).

-

Sample Preparation: Dissolve racemic hydroxychloroquine free-base in the mobile phase to a concentration of approximately 23.5 mg/mL.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 35 °C

-

Detection wavelength: 254 nm

-

-

Fraction Collection: Collect the eluting peaks corresponding to the individual enantiomers. The elution order should be determined using a polarimeter to identify the dextrorotary (+) (S)-HCQ and levorotary (-) (R)-HCQ.

-

Purity and Enantiomeric Excess Analysis: The purity and enantiomeric excess of the collected fractions should be confirmed by analytical chiral HPLC.

In Vitro Antiviral Activity Assay against SARS-CoV-2

Objective: To determine the half-maximal inhibitory concentration (IC50) of each HCQ enantiomer against SARS-CoV-2 replication in cell culture.

Methodology: Cytopathic Effect (CPE) Inhibition Assay [12]

-

Cell Line: Vero E6 cells, which are susceptible to SARS-CoV-2 infection.

-

Virus: SARS-CoV-2 isolate.

-

Procedure: a. Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed. b. Prepare serial dilutions of the (S)-HCQ and (R)-HCQ enantiomers in cell culture medium. c. Remove the growth medium from the cells and add the diluted drug solutions. d. Infect the cells with a standardized amount of SARS-CoV-2. e. Incubate the plates for a period sufficient to observe cytopathic effects in the untreated virus control wells (typically 2-4 days). f. Assess the cytopathic effect in each well using a microscope. g. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTS or MTT assay).

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the cytopathic effect or the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Cell Membrane Chromatography for ACE2 Binding

Objective: To determine the dissociation constant (Kd) of HCQ enantiomers for the ACE2 receptor.

Methodology: High-Expression Angiotensin-Converting Enzyme 2 Cell Membrane Chromatography [13]

-

Stationary Phase Preparation: a. Culture HEK293T cells with high expression of the ACE2 receptor. b. Harvest the cells and prepare a cell membrane fraction by homogenization and centrifugation. c. The prepared cell membrane fragments are then packed into an HPLC column to serve as the stationary phase.

-

Mobile Phase: Phosphate-buffered saline (PBS) or another suitable buffer.

-

Frontal Analysis Procedure: a. A continuous flow of a solution containing a known concentration of the HCQ enantiomer (the analyte) is passed through the column. b. The analyte binds to the ACE2 receptors on the cell membranes. c. The concentration of the analyte in the eluate is monitored over time. d. A breakthrough curve is generated by plotting the eluate concentration versus the volume of analyte solution passed through the column.

-

Data Analysis: The dissociation constant (Kd) is determined from the breakthrough curve using established chromatographic equations.

Logical Framework for Stereospecific Drug Evaluation

The evaluation of stereospecific drug binding and its consequences follows a logical progression from fundamental characterization to functional assessment.

Conclusion

The stereospecific binding of this compound to its target proteins is a critical determinant of its pharmacological activity. The data presented in this guide clearly demonstrate that the (S) and (R) enantiomers of HCQ can have significantly different binding affinities and functional effects. Notably, (S)-HCQ exhibits a higher binding affinity for ACE2 and greater in vitro antiviral activity against SARS-CoV-2, while also demonstrating a potentially safer cardiac profile with lower affinity for the hERG channel. While quantitative data on the stereoselective inhibition of TLR7 and TLR9 is still needed, the existing evidence strongly supports the investigation of enantiomerically pure this compound as a potential therapeutic with an improved efficacy and safety profile. The detailed experimental protocols and visual frameworks provided herein serve as a valuable resource for researchers and drug development professionals working to advance our understanding and application of stereospecific pharmacology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Development and application of an in vitro assay to assess target-independent B-cell activation by targeted TLR7 immune agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA binding to proteolytically activated TLR9 is sequence-independent and enhanced by DNA curvature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medrxiv.org [medrxiv.org]

- 9. Hydroxychloroquine inhibits proteolytic processing of endogenous TLR7 protein in human primary plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A computational study on hydroxychloroquine binding to target proteins related to SARS-COV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dissimilar effects of stereoisomers and racemic hydroxychloroquine on Ca2+ oscillations in human induced pluripotent stem cell‐derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigating interactions between chloroquine/hydroxychloroquine and their single enantiomers and angiotensin‐converting enzyme 2 by a cell membrane chromatography method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Quantifying (S)-Hydroxychloroquine in Biological Samples using Chiral HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of (S)-Hydroxychloroquine in biological samples utilizing chiral High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated scientific literature to ensure accuracy and reproducibility.

Introduction

Hydroxychloroquine (HCQ) is a chiral drug administered as a racemic mixture of (R)- and (S)-enantiomers. The enantiomers of HCQ may exhibit different pharmacological activities, toxicities, and pharmacokinetic profiles. Therefore, the ability to quantify individual enantiomers, such as this compound, in biological matrices is crucial for clinical and preclinical studies. Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers. This document details a validated normal phase chiral HPLC method for this purpose.[1][2][3][4][5]

Signaling Pathway of Hydroxychloroquine

Hydroxychloroquine exerts its effects through various mechanisms, primarily by accumulating in acidic cellular compartments like lysosomes and endosomes. This accumulation increases the pH of these organelles, interfering with their normal function. Key mechanisms include the inhibition of Toll-like receptor (TLR) signaling, particularly TLR7 and TLR9, which reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[6] It also disrupts antigen processing and presentation by antigen-presenting cells (APCs).[6][7] Additionally, HCQ can interfere with the assembly of the endosomal NADPH oxidase (NOX2) complex, further dampening inflammatory responses.[8]

Caption: Mechanism of action of this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound from plasma or serum samples.

Materials:

-

Biological sample (plasma or serum)

-

Internal Standard (IS) solution (e.g., Chloroquine)

-

Methyl t-butyl ether (MTBE)

-

0.1 M Sodium Hydroxide (NaOH)

-

0.1 M Hydrochloric Acid (HCl)

-

Mobile Phase

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Pipette 500 µL of the biological sample into a clean centrifuge tube.

-

Add a known amount of the Internal Standard solution.

-

Add 200 µL of 0.1 M NaOH and vortex for 30 seconds.

-

Add 5 mL of MTBE, vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute.

-

Inject a suitable volume (e.g., 20 µL) into the HPLC system.

Chiral HPLC Analysis

This section details the chromatographic conditions for the separation and quantification of this compound.

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV or Fluorescence detector

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiralpak AD-H (4.6 mm × 150 mm, 5 µm)[3] |

| Mobile Phase | n-hexane:isopropanol (93:7, v/v) with 0.5% diethylamine (DEA) in hexane[3] |

| Flow Rate | 0.8 mL/min[3] |

| Column Temperature | 20°C[3] |

| Detection Wavelength | 343 nm (UV)[3] |

| Injection Volume | 20 µL |

Experimental Workflow

The overall workflow from sample receipt to data analysis is depicted below.

Caption: General workflow for quantifying this compound.

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated chiral HPLC method for the analysis of hydroxychloroquine enantiomers.[1][2][3][4][5]

Table 1: Linearity and Limit of Quantification (LOQ)

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOQ (µg/mL) |

| (R)-Hydroxychloroquine | 1 - 25 | > 0.995 | 0.34[1][2][3][4][5] |

| This compound | 1 - 25 | > 0.995 | 0.20[1][2][3][4][5] |

| Racemic Hydroxychloroquine | 1 - 25 | > 0.995 | 0.27[1][2][3][4][5] |

Table 2: Precision and Accuracy

| Analyte | Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) | Accuracy (%) |

| (S)-HCQ | Low QC | < 5 | < 5 | 95 - 105 |

| Mid QC | < 5 | < 5 | 95 - 105 | |

| High QC | < 5 | < 5 | 95 - 105 |

QC: Quality Control; RSD: Relative Standard Deviation

Conclusion

The protocols and data presented provide a robust framework for the quantification of this compound in biological samples using chiral HPLC. The described method is sensitive, specific, and accurate, making it suitable for a wide range of research and clinical applications. Adherence to these protocols will enable researchers to obtain reliable and reproducible data for pharmacokinetic, pharmacodynamic, and toxicological studies of hydroxychloroquine enantiomers.

References

- 1. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. sdpomf.com [sdpomf.com]

- 8. Hydroxychloroquine inhibits proinflammatory signalling pathways by targeting endosomal NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Utilizing (S)-Hydroxychloroquine to Study Autophagy in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Autophagy is a conserved catabolic process where cells degrade and recycle their own components through the lysosomal machinery. This process is crucial for maintaining cellular homeostasis, especially under stress conditions[1]. In the context of cancer, autophagy plays a dual role. In the early stages, it can act as a tumor suppressor by removing damaged organelles and proteins. However, in established tumors, autophagy often promotes cell survival, enabling cancer cells to withstand metabolic stress and develop resistance to therapies[1][2].